

Application Notes and Protocols for MDL-800 in Animal Models

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Compound of Interest

Compound Name: MDL-800

Cat. No.: B608947

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of **MDL-800**, a selective allosteric activator of Sirtuin 6 (SIRT6), in various animal models. The protocols and data presented are intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of **MDL-800**.

Introduction to MDL-800

MDL-800 is a potent and selective small-molecule activator of SIRT6, a NAD⁺-dependent deacetylase.[1][2] SIRT6 is a critical regulator of various cellular processes, including DNA repair, metabolism, and inflammation.[3][4] By allosterically activating SIRT6, **MDL-800** enhances its deacetylase activity, leading to downstream effects on gene expression and signaling pathways.[5] This has positioned **MDL-800** as a promising therapeutic candidate for a range of diseases, including cancer, metabolic disorders, and inflammatory conditions.[3][6][7]

Mechanism of Action

MDL-800 functions by binding to an allosteric site on the SIRT6 enzyme, which in turn increases the binding affinities for its cofactor (NAD⁺) and acetylated substrates.[5] This enhanced binding leads to a significant increase in the catalytic efficiency of SIRT6's deacetylase activity.[5] A primary downstream effect of SIRT6 activation is the deacetylation of histone H3 at lysine 9 (H3K9ac) and lysine 56 (H3K56ac), which are key epigenetic marks.[4]

[5] This modulation of histone acetylation results in changes in gene expression, impacting various cellular functions.

Signaling Pathways Modulated by MDL-800

MDL-800 has been shown to influence several key signaling pathways through the activation of SIRT6:

- **MAPK/ERK Pathway:** In non-small cell lung cancer (NSCLC) models, **MDL-800** administration leads to a decrease in the phosphorylation of MEK and ERK, key components of the Mitogen-Activated Protein Kinase (MAPK) pathway.[8][9] This suggests an inhibitory effect on this pro-proliferative signaling cascade.
- **NF-κB Pathway:** **MDL-800** has demonstrated anti-inflammatory effects by suppressing the NF-κB pathway.[7][10] Activated SIRT6 can deacetylate the p65 subunit of NF-κB, leading to the downregulation of pro-inflammatory cytokines such as TNF-α and IL-6.[10]
- **AMPK/PPAR Signaling:** In a rat model of metabolic syndrome, **MDL-800** was found to activate AMP-activated protein kinase (AMPK) signaling and upregulate the expression of PGC1α and PPARα.[3] Concurrently, it suppressed the expression of PPARγ.[3] This highlights its role in regulating metabolic homeostasis.

In Vivo Administration Protocols

The following tables summarize the administration protocols for **MDL-800** in various animal models based on published studies.

Table 1: MDL-800 Administration in Mouse Models

Disease Model	Mouse Strain	Route of Administration	Dosage	Frequency	Duration	Vehicle	Reference
Non-Small Cell Lung Cancer (Xenograft)	Nude Mice	Intraperitoneal (IP)	80 mg/kg	Daily	14 days	Not Specified	[8][9]
Hepatoellular Carcinoma (Xenograft)	Immunocompromised Mice	Intraperitoneal (IP)	50-150 mg/kg	Not Specified	Over 2 weeks	Not Specified	[2]
Cutaneous Wound Healing	Not Specified	Not Specified	5 mg/kg and 25 mg/kg	Not Specified	Not Specified	0.9% Saline	[10]

Table 2: MDL-800 Administration in Rat Models

Disease Model	Rat Strain	Route of Administration	Dosage	Frequency	Duration	Vehicle	Reference
Metabolic Syndrome	High-fat diet and streptozotocin-induced	Not Specified	Not Specified	Not Specified	Not Specified	Not Specified	[3]

Note: Specific details for the rat model were not fully available in the provided search results.

Detailed Experimental Protocols

Preparation of MDL-800 for In Vivo Administration

Materials:

- **MDL-800** powder
- Vehicle (e.g., Carboxymethylcellulose sodium (CMC-Na) solution, Corn oil, or a solution of DMSO, PEG300, Tween80, and ddH₂O)
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)

Protocol for Homogeneous Suspension (Oral Administration):

- Weigh the required amount of **MDL-800** powder.
- Prepare the CMC-Na solution to the desired concentration (e.g., for a final concentration of 5 mg/mL, prepare a 1 mL CMC-Na solution).
- Add the **MDL-800** powder to the CMC-Na solution.
- Vortex the mixture thoroughly to ensure a homogeneous suspension.^[1]

Protocol for Injection (e.g., Intraperitoneal):

- DMSO/Corn Oil Formulation:
 - Prepare a stock solution of **MDL-800** in fresh DMSO (e.g., 100 mg/mL).
 - For a 1 mL working solution, add 50 μ L of the clear DMSO stock solution to 950 μ L of corn oil.
 - Mix thoroughly until a uniform solution is achieved. Use immediately for optimal results.^[1]
- DMSO/PEG300/Tween80/ddH₂O Formulation:

- Prepare a clarified stock solution of **MDL-800** in DMSO (e.g., 130 mg/mL).
- For a 1 mL working solution, add 50 µL of the DMSO stock solution to 400 µL of PEG300 and mix until clear.
- Add 50 µL of Tween80 to the mixture and mix until clear.
- Add 500 µL of ddH₂O to bring the final volume to 1 mL. Use the mixed solution immediately.^[1]

Animal Handling and Administration

Ethical Considerations: All animal experiments must be conducted in accordance with federal and institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).^[8]

General Procedure for Intraperitoneal (IP) Injection:

- Accurately weigh each animal to determine the correct volume of **MDL-800** solution to administer based on the desired dosage (mg/kg).
- Gently restrain the animal.
- Locate the injection site in the lower quadrant of the abdomen, avoiding the midline to prevent injection into the bladder or cecum.
- Insert the needle at a shallow angle (approximately 15-20 degrees) into the peritoneal cavity.
- Aspirate briefly to ensure the needle has not entered a blood vessel or organ.
- Slowly inject the **MDL-800** solution.
- Withdraw the needle and return the animal to its cage.
- Monitor the animal for any adverse reactions post-injection.

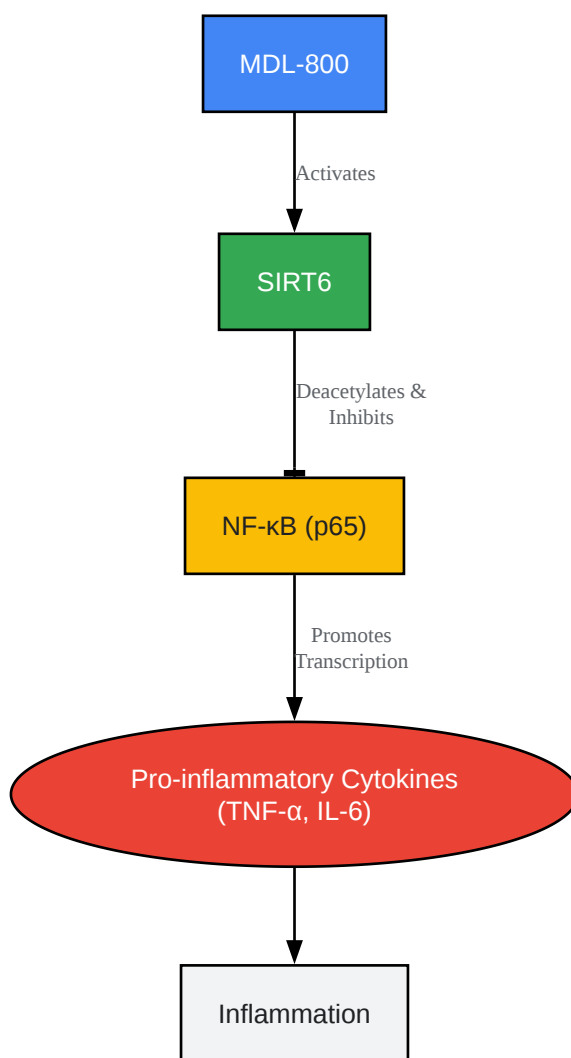
Visualizing MDL-800's Mechanism of Action

Signaling Pathway Diagrams



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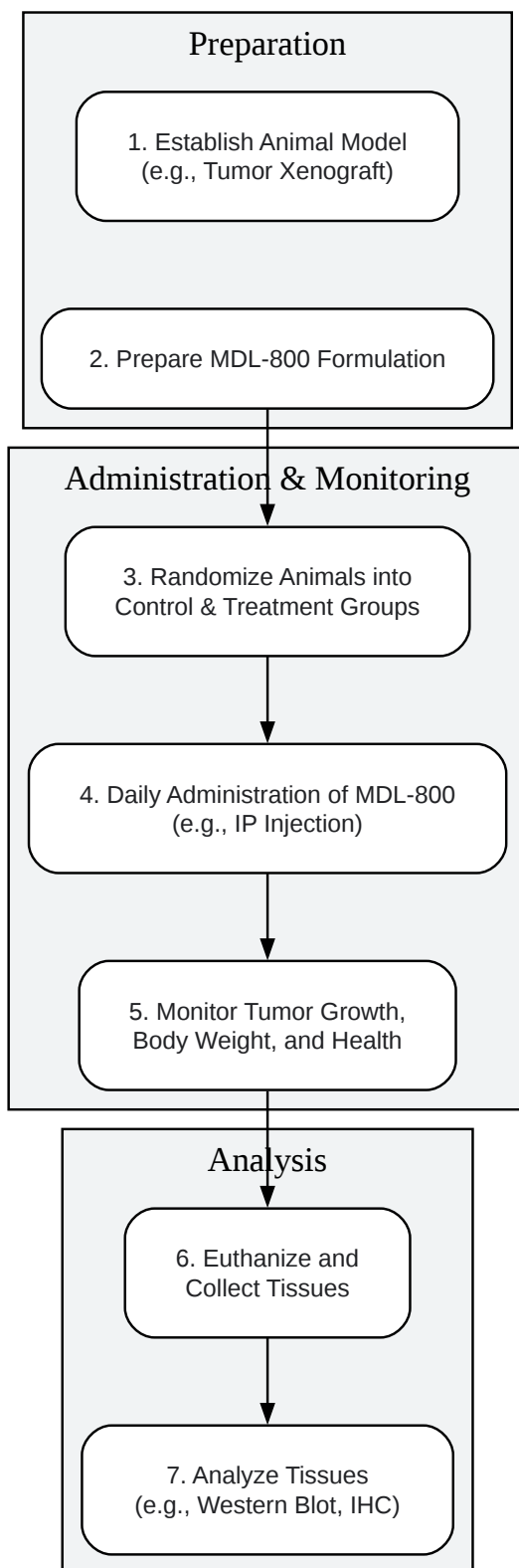
Caption: Allosteric activation of SIRT6 by **MDL-800** leading to histone deacetylation.



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Caption: **MDL-800**'s anti-inflammatory effect via the SIRT6/NF-κB pathway.

Experimental Workflow Diagram



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Caption: General workflow for an in vivo study of **MDL-800** in a tumor model.

Concluding Remarks

MDL-800 presents a valuable pharmacological tool for investigating the in vivo roles of SIRT6. The provided protocols and data serve as a starting point for researchers. It is crucial to optimize dosage, administration route, and experimental duration for specific animal models and disease contexts. Careful consideration of vehicle selection is also important to ensure the solubility and bioavailability of the compound. Further research will continue to elucidate the full therapeutic potential of **MDL-800**.

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References

- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MDL-800 protects against inflammatory and metabolic dysfunction: role of SIRT6 in the cross-regulation of NFκB, AMPK, and PPAR signaling in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. The SIRT6 Activator MDL-800 Inhibits PPARα and Fatty acid Oxidation-Related Gene Expression in Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MDL-800, the SIRT6 Activator, Suppresses Inflammation via the NF- κ B Pathway and Promotes Angiogenesis to Accelerate Cutaneous Wound Healing in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MDL-800, an allosteric activator of SIRT6, suppresses proliferation and enhances EGFR-TKIs therapy in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MDL-800, an allosteric activator of SIRT6, suppresses proliferation and enhances EGFR-TKIs therapy in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. MDL-800, the SIRT6 Activator, Suppresses Inflammation via the NF- κ B Pathway and Promotes Angiogenesis to Accelerate Cutaneous Wound Healing in Mice - PMC [pmc.ncbi.nlm.nih.gov]
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